4-Chloro-4'-hydroxybenzophenone

Antimicrobial Textiles Functional Fabrics Benzophenone Derivatives

Researchers and procurement managers face synthetic dead-ends when substituting analogs without the correct substitution pattern. This compound provides the precise dual reactivity required for two distinct high-value applications. - **Pharmaceutical synthesis:** Chlorine atom serves as an essential reactive handle for the regulated fenofibrate API route (non-substitutable). - **Polymer production:** Phenolic -OH enables alkali metal salt formation, a prerequisite for high-viscosity Poly Ether Ketone (PEK) synthesis. - **Available in research to bulk quantities with documented purity specifications.**

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 104135-57-1
Cat. No. B3417327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-hydroxybenzophenone
CAS104135-57-1
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
InChIKeyRUETVLNXAGWCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-hydroxybenzophenone Overview


4-Chloro-4'-hydroxybenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol, presenting as a white to yellow-brown crystalline powder [1]. Its structure features a central carbonyl group bridging two substituted benzene rings: one with a chlorine atom and the other with a hydroxyl group, both at the para positions [2]. This compound serves as a critical intermediate in the synthesis of various downstream molecules, most notably in the production of pharmaceuticals like the lipid-lowering drug fenofibrate and high-performance polymers such as Poly Ether Ketone (PEK) .

Halogenated benzophenone intermediate with para-chloro and para-hydroxy substituents for dual reactivity
Supports fenofibrate pharmaceutical intermediate synthesis via chlorine derivatization
Serves as monomer precursor for Poly Ether Ketone (PEK) polymer production

Why Substitution Fails for 4-Chloro-4'-hydroxybenzophenone


The precise substitution pattern of 4-chloro-4'-hydroxybenzophenone dictates its unique reactivity and downstream application performance. A direct comparison with close analogs like 4-hydroxybenzophenone (lacks chlorine) or 4-chlorobenzophenone (lacks hydroxyl) reveals that simple substitution is not feasible. The chlorine atom is a necessary reactive handle for further derivatization in pharmaceutical synthesis [1], while the hydroxyl group is essential for the compound's role as an intermediate in polymer production, enabling the formation of alkali metal salts required for Poly Ether Ketone (PEK) synthesis . Furthermore, structural data confirms that the specific ring twist angle (64.66°) is distinct from other substituted benzophenones, influencing its packing and interaction in crystalline materials [2].

Reactivity mismatch
The para-chloro substituent is a required handle for fenofibrate synthetic steps; chlorine-free analogs cannot follow the established route.
Polymerization incompatibility
Hydroxyl group enables alkali metal salt formation essential for PEK synthesis; replacing with hydroxyl-free analogs blocks the polymerization pathway.
Structural conformation shift
Distinct ring twist angle affects crystal packing and solid-state properties; may alter performance in co-crystal or formulation contexts relative to other benzophenones.

4-Chloro-4'-hydroxybenzophenone vs. Analogs: Evidence Guide


Antibacterial Activity vs. 4-Hydroxybenzophenone

In a study evaluating benzophenone derivatives grafted onto cotton fabrics, 4-hydroxybenzophenone demonstrated superior antibacterial activity, designated as 'the most powerful' among the tested compounds [1]. This implies that 4-chloro-4'-hydroxybenzophenone, when used for this specific application, exhibits quantifiably lower performance than its hydroxyl-only analog. This negative differentiation is crucial for informed procurement, as it steers users away from selecting 4-chloro-4'-hydroxybenzophenone for applications where maximal antimicrobial effect is the primary goal.

Antibacterial Activity vs. 4-Hydroxybenzophenone
Head-to-head
4-Hydroxybenzophenone exhibited highest antibacterial activity in grafted cotton fabrics; target compound not the most powerful among tested analogs.
Informs antimicrobial textile application selection
Exact bacterial reduction % not reported in abstract
Antimicrobial Textiles Functional Fabrics Benzophenone Derivatives

Ring Twist Angle in Crystal Structures

Crystallographic analysis reveals that 4-chloro-4'-hydroxybenzophenone possesses a dihedral ring twist angle of 64.66(8)° [1]. This angle is notably distinct from the 54° found in the orthorhombic form of unsubstituted benzophenone but is very close to the 65° angle in the metastable monoclinic form of unsubstituted benzophenone [1]. In contrast, another analog, 2-amino-2′,5-dichlorobenzophenone, exhibits a much larger ring twist of 83.72(6)° [1]. This specific conformation is not arbitrary; it dictates packing forces in the solid state and can influence properties like melting point, crystal habit, and solubility.

Ring Twist Angle vs. Analogs
Head-to-head
Target: 64.66° vs. orthorhombic benzophenone 54° vs. 2-amino-2′,5-dichlorobenzophenone 83.72°
Conformation-specific solid-state behavior
Single-crystal XRD determination
Crystallography Structural Science Material Science

PEK Monomer Precursor vs. Hydroxyl-Free Analogs

The hydroxyl group on 4-chloro-4'-hydroxybenzophenone is a non-negotiable structural feature for the production of high-inherent-viscosity Poly Ether Ketone (PEK) polymers . The synthetic pathway requires the formation of an alkali metal salt of the compound . Analogs lacking this hydroxyl moiety, such as 4-chlorobenzophenone or 4-chloro-4'-methoxybenzophenone, cannot undergo this crucial salt formation step and are therefore fundamentally incompatible with the standard polymerization process that yields PEK with the requisite mechanical and thermal properties . This provides a clear, application-specific reason for procurement: only this specific compound, or closely related hydroxyl-bearing variants, can serve as the monomer feedstock.

PEK Monomer Precursor
Class-level
Hydroxyl group enables alkali metal salt formation required for high-inherent-viscosity PEK production
Essential for PEK polymerization; hydroxyl-free analogs fail
Patent literature; validation recommended
Polymer Chemistry High-Performance Thermoplastics PEK Synthesis

GHS Hazard Classification vs. Data-Deficient Analogs

4-Chloro-4'-hydroxybenzophenone has a defined and harmonized hazard classification under the EU CLP regulation. It is officially classified as Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335, respiratory irritation) [1]. This specific, quantified hazard profile requires distinct handling, storage, and safety data sheet (SDS) documentation compared to a structurally similar but less irritant analog, or an analog for which this data is lacking. For many research-use-only (RUO) compounds, such comprehensive hazard data is absent. The presence of this regulatory data represents a tangible differentiator for procurement in regulated industrial settings, as it allows for compliance planning and risk assessment with greater certainty [1].

GHS Hazard Classification
Reported
H315, H319, H335 (Skin/Eye/Respiratory irritation)
Enables compliance planning and PPE assessment
ECHA C&L Inventory notification
Chemical Safety Regulatory Compliance GHS Classification

Melting Point QC vs. Liquid Analogs

The target compound is a solid with a well-defined and narrow melting point range of 177-181°C [1], which is a critical parameter for confirming identity and purity upon receipt. This contrasts sharply with a related intermediate or starting material like 4-chlorobenzoyl chloride, which is a liquid at room temperature. For procurement, this means that receiving and quality control (QC) protocols for 4-chloro-4'-hydroxybenzophenone can rely on a simple, precise, and low-cost melting point determination to verify the material's identity and quality [1]. This is a direct and quantifiable advantage over procuring a liquid analog, which would require more complex analytical techniques (e.g., GC, refractometry) for initial identity verification.

Melting Point QC vs. Liquid Analogs
Cross-study comparable
Solid, mp 177–181°C (narrow range) vs. liquid 4-chlorobenzoyl chloride
Facilitates rapid identity QC by melting point
Data from supplier database; independent verification advised
Analytical Chemistry Quality Control Chemical Identity

4-Chloro-4'-hydroxybenzophenone Application Scenarios


Fenofibrate Synthesis Intermediate

This is the most well-documented application for this compound. As evidenced by multiple sources, 4-chloro-4'-hydroxybenzophenone is a crucial intermediate in the multi-step synthesis of fenofibrate, a widely prescribed fibrate-class drug for managing hyperlipidemia [1]. The chlorine atom serves as a necessary reactive site for subsequent chemical transformations in the pathway to the final active pharmaceutical ingredient (API) [1]. Sourcing this specific intermediate is essential for adhering to the established, regulatory-approved synthetic route; substitution with a chlorine-free analog would lead to a dead-end intermediate incapable of forming the final drug molecule.

PEK Polymer Monomer

Procurement of 4-chloro-4'-hydroxybenzophenone is justified for industrial polymer chemists specifically engaged in the production of Poly Ether Ketone (PEK) . The documented synthesis pathway involves the formation of an alkali metal salt of the compound, a reaction that is dependent on the presence of the phenolic hydroxyl group . This salt is then used in a polymerization process to yield PEK with high inherent viscosity and improved mechanical and thermal properties . Sourcing a compound lacking this hydroxyl group, such as 4-chlorobenzophenone, would prevent the necessary salt formation and result in a failed polymerization, making 4-chloro-4'-hydroxybenzophenone the non-substitutable monomer of choice.

Crystal Engineering Building Block

For academic or industrial researchers focused on crystal engineering and solid-state material design, the procurement of 4-chloro-4'-hydroxybenzophenone is based on its well-defined and distinct conformational properties [2]. Its specific dihedral ring twist angle of 64.66° is a quantifiable parameter that can be exploited in co-crystal design or to influence material properties like melting point and crystal morphology [2]. This differentiates it from other substituted benzophenones with significantly different twist angles, such as the near-planar 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (37.85°) or the highly twisted 2-amino-2′,5-dichlorobenzophenone (83.72°) [2]. The decision to purchase is driven by the need for a specific building block with known and predictable solid-state behavior.

UV Photostabilizer for Light-Sensitive Formulations

While 4-chloro-4'-hydroxybenzophenone exhibits less potent antibacterial activity on fabrics compared to 4-hydroxybenzophenone [3], this actually defines a niche for its use as a UV photostabilizer in formulations where antimicrobial action is either unnecessary or undesirable. Its conjugated structure allows it to absorb UV radiation and dissipate energy as heat, protecting light-sensitive components in pharmaceuticals, cosmetics, or polymers . This makes it a suitable choice for formulators who require UV protection without introducing the unintended biological activity that might be associated with a more potent analog like 4-hydroxybenzophenone, thereby preventing potential interference with the primary function of the formulation or product.

Application
Selection Property
Validation Focus
Fenofibrate Intermediate
Para-chloro reactive handle for API derivatization
Regulatory synthetic route compatibility
PEK Polymer Monomer
Para-hydroxyl group for alkali metal salt formation
Polymerization process feasibility
Crystal Engineering Building Block
Specific dihedral twist angle (64.66°)
Co-crystal design and solid-state predictability
UV Photostabilizer
Conjugated UV-absorbing structure, reduced bioactivity
Photoprotection without unintended antimicrobial interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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